Ethyl 2-((trans-4-(4-(bromomethyl)phenyl)cyclohexyl)acetate
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Overview
Description
Ethyl 2-((trans-4-(4-(bromomethyl)phenyl)cyclohexyl)acetate is an organic compound with the molecular formula C17H23BrO2. It is a derivative of cyclohexane, featuring a bromomethyl group attached to a phenyl ring, which is further connected to a cyclohexyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((trans-4-(4-(bromomethyl)phenyl)cyclohexyl)acetate typically involves the following steps:
Bromination: The starting material, 4-methylphenylcyclohexane, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 4-(bromomethyl)phenylcyclohexane.
Esterification: The brominated compound is then reacted with ethyl acetate in the presence of a base such as sodium ethoxide (NaOEt) to form this compound).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((trans-4-(4-(bromomethyl)phenyl)cyclohexyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols.
Scientific Research Applications
Ethyl 2-((trans-4-(4-(bromomethyl)phenyl)cyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-((trans-4-(4-(bromomethyl)phenyl)cyclohexyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. The ester group can undergo hydrolysis, releasing the active cyclohexyl moiety, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((trans-4-(4-chloromethyl)phenyl)cyclohexyl)acetate
- Ethyl 2-((trans-4-(4-methyl)phenyl)cyclohexyl)acetate
- Ethyl 2-((trans-4-(4-(hydroxymethyl)phenyl)cyclohexyl)acetate
Uniqueness
Ethyl 2-((trans-4-(4-(bromomethyl)phenyl)cyclohexyl)acetate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific chemical modifications. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
IUPAC Name |
ethyl 2-[4-[4-(bromomethyl)phenyl]cyclohexyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrO2/c1-2-20-17(19)11-13-3-7-15(8-4-13)16-9-5-14(12-18)6-10-16/h5-6,9-10,13,15H,2-4,7-8,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOKUNHJLLWZNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)C2=CC=C(C=C2)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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